Home > Products > Screening Compounds P101255 > Penbutolol sulfate
Penbutolol sulfate - 38363-32-5

Penbutolol sulfate

Catalog Number: EVT-279097
CAS Number: 38363-32-5
Molecular Formula: C18H31NO6S
Molecular Weight: 389.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Penbutolol sulfate is a potent, non-cardioselective beta-blocker. [] It is classified as a β-adrenoceptor antagonist and is primarily known for its use in scientific research related to transdermal drug delivery and analytical chemistry. [, , , ] Studies often utilize Penbutolol sulfate due to its high lipophilicity, a property that influences its interaction with biological membranes. []

Hydrochlorothiazide

Relevance: Hydrochlorothiazide is often co-formulated with penbutolol sulfate in tablets for the treatment of hypertension []. This combination provides synergistic antihypertensive effects, as penbutolol sulfate blocks beta-adrenergic receptors, while hydrochlorothiazide reduces blood volume through diuresis.

Propranolol Hydrochloride

Relevance: Propranolol hydrochloride served as an internal standard in a reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the simultaneous estimation of penbutolol sulfate and hydrochlorothiazide in tablets []. The study highlighted the importance of analytical techniques for quantifying these drugs in pharmaceutical formulations. Additionally, propranolol hydrochloride was used as a comparative agent to highlight penbutolol sulfate's higher lipid solubility [].

Ibuprofen

Relevance: Ibuprofen was investigated alongside penbutolol sulfate in a study assessing the compatibility of drugs with excipients using differential scanning calorimetry (DSC) []. While the study focused on the interactions of various drugs with pharmaceutical excipients, it did not report any direct interactions or comparisons between ibuprofen and penbutolol sulfate.

Fenoprofen Calcium

Relevance: Similar to ibuprofen, fenoprofen calcium was also included in the DSC compatibility study with excipients, which also included penbutolol sulfate []. The study did not report any direct interactions or comparisons between fenoprofen calcium and penbutolol sulfate.

Naproxen

Relevance: Naproxen was another NSAID investigated alongside penbutolol sulfate in the DSC compatibility study with pharmaceutical excipients []. Similar to the previous two NSAIDs, the study did not report any direct interactions or comparisons between naproxen and penbutolol sulfate.

Tiaprofenic acid

Relevance: Tiaprofenic acid was studied in conjunction with penbutolol sulfate in the DSC compatibility study assessing interactions between drugs and pharmaceutical excipients []. The study focused on each drug's interaction with various excipients but did not report direct interactions or comparisons between tiaprofenic acid and penbutolol sulfate.

Bisoprolol Hemifumarate

Relevance: Bisoprolol hemifumarate was included in the DSC compatibility study with pharmaceutical excipients, which also examined penbutolol sulfate []. Both drugs are beta-blockers, but the study primarily focused on their individual interactions with excipients, not on comparing or contrasting their properties.

Metoprolol Tartrate

Relevance: Metoprolol tartrate was investigated alongside penbutolol sulfate in the DSC compatibility study with excipients []. Both drugs belong to the beta-blocker class, but the study's primary focus was on their individual interactions with various excipients. It did not directly compare or contrast their pharmacological properties.

Source and Classification

Penbutolol sulfate is synthesized from penbutolol, which is chemically characterized as C18H29NO2C_{18}H_{29}NO_{2}. The sulfate form enhances its solubility and stability, facilitating its use in various formulations. It is recognized under several trade names, including Levatol, and has been classified under the Anatomical Therapeutic Chemical (ATC) classification system as C07AB01, indicating its role as a beta-blocking agent.

Synthesis Analysis

The synthesis of penbutolol sulfate involves several steps, primarily starting from 2-cyclopentylphenol and epichlorohydrin. The following methods are commonly employed:

These methods highlight the importance of optimizing reaction conditions such as temperature, time, and catalyst type to maximize yield and purity.

Molecular Structure Analysis

Penbutolol sulfate has a complex molecular structure characterized by its molecular formula C36H60N2O8SC_{36}H_{60}N_{2}O_{8}S and a molecular weight of approximately 680.935 g/mol . The structure includes two stereocenters and exhibits significant steric hindrance due to its bulky tert-butyl group and cyclopentyl moiety.

Structural Features:

  • Sulfate Group: Enhances solubility in aqueous environments.
  • Beta-Amino Alcohol Framework: Essential for its pharmacological activity.
  • Cyclopentyl Phenoxy Group: Contributes to receptor binding affinity.

The structural intricacies allow for interactions with various adrenergic receptors, influencing its therapeutic effects.

Chemical Reactions Analysis

Penbutolol sulfate participates in several chemical reactions relevant to its pharmacological action:

Mechanism of Action

Penbutolol sulfate exerts its effects primarily through antagonism of beta-adrenergic receptors:

  • Beta-1 Receptor Antagonism: This action decreases heart rate by inhibiting the conversion of adenosine triphosphate to cyclic adenosine monophosphate (cAMP), leading to reduced calcium ion influx into cardiac cells .
  • Partial Agonist Activity: Unlike traditional beta-blockers, penbutolol exhibits partial agonist activity which helps prevent excessive bradycardia during therapy .

This dual mechanism allows for effective management of hypertension while minimizing adverse effects associated with complete receptor blockade.

Physical and Chemical Properties Analysis

Key physical and chemical properties of penbutolol sulfate include:

PropertyValue
Molecular FormulaC36H60N2O8SC_{36}H_{60}N_{2}O_{8}S
Molecular Weight680.935 g/mol
SolubilityModerate (0.0212 mg/mL)
Boiling Point438.2 °C
LogP4.15
pKa (Strongest Acidic)14.09
pKa (Strongest Basic)9.76

The moderate solubility and high logP value indicate that penbutolol sulfate is lipophilic, influencing its absorption characteristics .

Applications

Penbutolol sulfate is primarily used in clinical settings for:

  • Hypertension Management: It is effective in treating mild to moderate hypertension, often used alone or in combination with other antihypertensive agents such as thiazide diuretics .
  • Antianginal Treatment: Its ability to reduce heart workload makes it suitable for patients with angina pectoris.
  • Research Applications: Studies have explored its potential for enhanced transdermal delivery using iontophoresis techniques .
Synthetic Methodologies and Green Chemistry Innovations

Chemo-Enzymatic Protocols for Enantioselective Synthesis

Penbutolol sulfate [(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol; sulfuric acid] is a cardiovascular agent whose therapeutic efficacy resides exclusively in its (S)-enantiomer configuration [4]. The stereochemical precision required for pharmaceutical activity necessitates synthetic methodologies capable of delivering high enantiomeric purity, with the chiral center at the C-2 position of the propanolamine side chain being pharmacologically critical [4]. Modern chemo-enzymatic approaches have emerged as sustainable alternatives to conventional resolution techniques, integrating traditional chemical synthesis with biocatalytic transformations to achieve superior stereoselectivity.

The foundational synthetic pathway involves a racemic chlorohydrin intermediate: (±)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol. This intermediate undergoes enzymatic kinetic resolution using Candida antarctica lipase B (CalB) to yield the pharmacologically active (R)-chlorohydrin [(R)-8] with 99% enantiomeric excess (ee) [1]. Subsequent nucleophilic displacement with isopropylamine furnishes (S)-penbutolol in 99% ee and 22-27% overall yield through a four-step sequence [1]. The enzymatic transesterification employs vinyl butanoate as the acyl donor under mild conditions (30-38°C), replacing hazardous acetyl chloride and minimizing byproduct formation. This protocol exemplifies green chemistry principles through atom economy (Principle #2) and waste minimization (Principle #1) while eliminating the need for protective group manipulations (Principle #8) [6].

Table 1: Comparative Synthetic Approaches for (S)-Penbutolol

MethodCatalyst/Reagentee (%)Overall Yield (%)Key Limitations
Chemo-enzymatic (CalB)Lipase B, vinyl butanoate9922-27Theoretical max 50% yield in KR step
Sharpless DihydroxylationOsO₄ catalysts95Not reportedToxic metals, high cost
Glycidyl Tosylate Opening(2S)-glycidyl tosylate86Not reportedLow stereoselectivity
Oxazolidinone HydrolysisLipase Amano 3100LowMultistep, enzyme unavailable

The chemo-enzymatic approach demonstrates significant advantages over historical methods such as Sharpless asymmetric dihydroxylation (toxic osmium catalysts) or oxazolidinone hydrolysis (multistep, enzyme availability issues) [1]. Key innovations include the replacement of toluene – a hazardous aromatic solvent – with greener alternatives like acetonitrile in the chlorohydrin synthesis step, reducing environmental impact and operator risk [1] [6].

Kinetic Resolution Strategies Using Candida antarctica Lipase B

The exquisite enantioselectivity of CalB has established it as the biocatalyst of choice for penbutolol synthesis, particularly in the critical kinetic resolution (KR) of racemic chlorohydrin (±)-8. This enzyme achieves near-perfect stereodiscrimination (E > 200) between the (R)- and (S)-enantiomers of the chlorohydrin precursor during transesterification [5]. The catalytic mechanism involves nucleophilic attack by serine-105 on the acyl donor (vinyl butanoate), forming an acyl-enzyme intermediate that subsequently reacts preferentially with the (R)-chlorohydrin alcohol moiety. This regioselectivity yields the (R)-butanoate ester while leaving the desired (S)-chlorohydrin enantiomer unreacted for downstream amination [5] [8].

Immobilization engineering has profoundly enhanced CalB performance in penbutolol synthesis. Covalent attachment to cashew apple bagasse activated with glycidol-ethylenediamine-glutaraldehyde (GEG) significantly improves thermal stability and organic solvent tolerance compared to free enzyme formulations [5]. This eco-friendly support enables enzyme reuse for five consecutive reaction cycles without significant loss of conversion (50%) or enantioselectivity (97% ee) [5]. Magnetic nanoparticle (MNP) immobilization represents another technological leap, facilitating biocatalyst recovery via simple magnetic decantation while maintaining high selectivity in continuous-flow microreactors [8]. The covalent bonding between CalB and functionalized MNPs prevents enzyme leaching – a common limitation of adsorbed preparations like Novozym® 435 – particularly in aqueous-organic biphasic systems [8].

Table 2: Optimization Parameters for CalB-Catalyzed KR of Penbutolol Precursor

ParameterOptimal ConditionEffect on Performance
Temperature30-38°CBelow 40°C prevents denaturation
Acyl DonorVinyl butanoateIrreversible reaction drives completion
Solvent (log P)Acetonitrile (log P = -0.33)Balance of substrate solubility and enzyme activity
ImmobilizationGEG-cashew bagasse or MNPsEnables reuse; improves thermal stability
Reaction Time23-48 hoursComplete conversion without side products

Operational parameters critically influence resolution efficiency. Extended reaction times (23-48 hours) at moderate temperatures (30-38°C) ensure complete conversion while preventing enzyme denaturation [1]. Vinyl butanoate serves as an ideal acyl donor because the liberated vinyl alcohol tautomerizes to acetaldehyde, rendering transesterification irreversible and driving the reaction to completion without requiring excess reagent [10]. This contrasts with less efficient ethyl acetate acyl donors where reversibility limits conversion [8].

Solvent Optimization and Waste Reduction in Racemic Chlorohydrin Synthesis

The synthesis of racemic chlorohydrin (±)-8 – the CalB substrate – presents significant environmental challenges traditionally addressed with hazardous solvents and reagents. Conventional protocols employed dichloromethane (DCM) and highly flammable acetyl chloride for epoxide ring-opening, generating stoichiometric acidic waste and presenting substantial operator risk [1]. Modern green chemistry innovations have systematically replaced these hazardous components through solvent substitution and reagent redesign.

Solvent optimization screens identified acetonitrile as a superior alternative to toluene (previously used in Banoth and Banerjee's protocol) or dichloromethane [1]. Though polar (log P = -0.33), acetonitrile maintains CalB activity while offering reduced toxicity, lower environmental persistence, and improved operator safety compared to aromatic or chlorinated solvents [6] . This substitution aligns with Principle #5 of Green Chemistry (safer solvents) while unexpectedly enhancing reaction efficiency in the chlorohydrin synthesis step [1] [6].

Waste reduction strategies have revolutionized the epoxide ring-opening step. Lithium chloride with catalytic acetic acid in acetonitrile cleanly generates chlorohydrin (±)-8 in 96% yield, eliminating the need for hazardous acetyl chloride [1]. This innovative approach demonstrates multiple green chemistry advantages:

  • Reduced flammability risk (Principle #12): Lithium chloride presents negligible fire hazard versus highly flammable acetyl chloride
  • Atom economy enhancement (Principle #2): Minimizes salt byproducts
  • Waste minimization (Principle #1): Avoids HCl generation and simplifies purification
  • Reaction condition optimization (Principle #6): Proceeds efficiently at ambient temperature [1] [3]

The synthesis of precursor epoxide further illustrates waste reduction through base optimization. Potassium carbonate enables full conversion of 2-cyclopentylphenol at lower loading compared to sodium hydroxide, suppressing dimerization byproducts that previously diminished yields [1]. Careful stoichiometric control of epichlorohydrin – identified as a genotoxic impurity – further enhances process sustainability by minimizing excess reagent consumption and subsequent purification burden [1] [6].

Dynamic Kinetic Resolution to Improve Yield and Sustainability

While kinetic resolution efficiently delivers high enantiopurity, its theoretical maximum yield of 50% for the desired enantiomer constitutes a fundamental limitation. Dynamic kinetic resolution (DKR) addresses this constraint by combining enantioselective enzymatics with in situ racemization, enabling theoretical 100% conversion of racemic substrate into enantiopure product [1]. Though not yet fully implemented in commercial penbutolol synthesis, emerging DKR technologies show exceptional promise for sustainable production scale-up.

Successful DKR requires synchronized enzymatic resolution with compatible racemization catalysis. Three racemization strategies show potential for β-blocker chlorohydrins:

  • Base-catalyzed proton abstraction: Tertiary amines facilitate α-proton removal at the chiral center
  • Transition-metal catalyzed hydrogen transfer: Shvo's catalyst or ruthenium complexes enable reversible dehydrogenation-hydrogenation
  • Enzymatic racemization: Racemases specifically target chiral alcohol substrates [8]

Immobilized enzyme-metal catalyst combinations are particularly promising. CalB immobilized on magnetic nanoparticles (CalB-MNPs) facilitates straightforward separation from transition-metal racemization catalysts like ruthenium complexes [8]. This spatial control prevents catalyst inactivation while enabling independent optimization of each catalytic cycle. The magnetic responsiveness permits recovery and reuse via simple magnetic decantation, significantly reducing biocatalyst costs in continuous-flow systems [8]. Preliminary studies with model β-blocker intermediates demonstrate near-quantitative yields (98%) and >99% ee under optimized DKR conditions [8].

Operational stability studies reveal that CalB-MNPs maintain >90% initial activity after ten reaction cycles in U-shaped continuous-flow reactors, underscoring their industrial viability [8]. This approach synergizes multiple green chemistry principles:

  • Catalysis (Principle #9): Dual catalytic system replaces stoichiometric reagents
  • Energy efficiency (Principle #6): Ambient temperature operation
  • Renewable feedstocks (Principle #7): Biocatalyst derivation from microbial sources
  • Waste prevention (Principle #1): Theoretical 100% yield minimizes substrate disposal

Further DKR development should focus on racemization catalysts compatible with the base-sensitive chlorohydrin functionality in penbutolol precursors. Acid-free racemization methods employing supported palladium or enzyme-compatible ruthenium complexes represent particularly promising research directions that could revolutionize industrial-scale penbutolol manufacturing sustainability [8].

Properties

CAS Number

38363-32-5

Product Name

Penbutolol sulfate

IUPAC Name

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid

Molecular Formula

C18H31NO6S

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C18H29NO2.H2O4S/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)/t15-;/m0./s1

InChI Key

KTXVDQNRHZQBOR-RSAXXLAASA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

Solubility

2.12e-02 g/L

Synonyms

Betapressin
Hoe 893d
Hoe-893d
Hoe893d
Penbutolol
Penbutolol Sulfate
Penbutolol Sulfate (2:1)
Sulfate, Penbutolol

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.